Product packaging for Dermaseptin-S8(Cat. No.:)

Dermaseptin-S8

Cat. No.: B1576926
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermaseptin-S8 is a synthetic, C-terminally amidated peptide composed of 31 amino acids (H-ALWKTMLKKLGTVALHAGKAALGAAADTISQ-NH2) with a molecular weight of 3135.71 Da . It belongs to the dermaseptin family of cationic, alpha-helical peptides first isolated from the skin of Phyllomedusa frogs, which play a role in innate immune defense . This peptide is part of a group of compounds noted for their broad-spectrum antimicrobial effects, demonstrating activity against bacteria, fungi, and other pathogens in vitro . The mechanism of action for dermaseptins is generally attributed to their amphipathic structure, which allows them to interact with and disrupt microbial membranes, leading to cell death . Research indicates that some dermaseptins can stimulate microbicidal activities in polymorphonuclear leukocytes, suggesting a potential role in modulating host-defense mechanisms . Beyond infectious disease research, dermaseptins have also shown promising activity against several human cancer cell lines, positioning them as compounds of interest for oncology studies . Provided at a high purity level (>95%), this product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

ALWKTMLKKLGTVALHAGKAALGAAADTISQ

Origin of Product

United States

Origin and Biosynthetic Pathways of Dermaseptin S8

Identification of Phyllomedusa Species as the Source of Dermaseptin-S8

This compound and its related peptides are hallmark components of the skin secretions of frogs belonging to the genus Phyllomedusa. nih.govnih.gov These arboreal frogs, native to Central and South America, have a rich diversity of dermaseptins, which play a crucial role in their innate immune system, protecting them from pathogenic microorganisms in their environment. novoprolabs.com Specifically, novel dermaseptins, including those structurally similar to this compound, have been identified in species such as the waxy monkey tree frog, Phyllomedusa sauvagei. nih.govqub.ac.ukuniprot.org The analysis of skin secretions from various Phyllomedusa species continues to reveal new members of the dermaseptin (B158304) family, highlighting the evolutionary significance of these peptides in amphibian defense. nih.gov

Phyllomedusa SpeciesNotable Dermaseptins Identified
Phyllomedusa sauvageiDermaseptin-S1, Dermaseptin-PS4
Phyllomedusa bicolorDermaseptins B1-B6
Phyllomedusa oreadesDermaseptin DS 01
Phyllomedusa distinctaDermadistinctins K and L
Phyllomedusa tarsiusDermaseptin-SS1

Genetic Analysis of Preprothis compound Precursors

The biosynthesis of this compound involves a precursor protein, known as preprodermaseptin. Genetic analysis of the cDNAs encoding these precursors reveals a highly conserved architecture, typically comprising a signal peptide, a propeptide domain, and the mature this compound sequence. researchgate.net

The N-terminus of the preprodermaseptin precursor contains a highly conserved signal peptide of approximately 22 to 25 amino acid residues. researchgate.net This hydrophobic sequence acts as a molecular guide, directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. The remarkable conservation of this signal peptide sequence across different dermaseptin precursors, even from different Phyllomedusa species, has been instrumental in the molecular cloning of new dermaseptin family members. researchgate.netnih.gov

Following the signal peptide is an acidic propeptide domain. This region is characterized by a high content of acidic amino acid residues, such as glutamic acid and aspartic acid. The acidic nature of this propeptide is thought to play a role in the correct folding and processing of the precursor protein. It is believed that this acidic region may neutralize the cationic charge of the mature peptide, preventing premature activity and potential toxicity to the host's cells before its secretion. researchgate.net

The elucidation of the preprothis compound precursor sequence has been largely achieved through molecular cloning and cDNA sequencing techniques. A common and effective method employed is the "shotgun" cloning approach. qub.ac.uknih.govqub.ac.uk This strategy involves the following key steps:

mRNA Isolation : Messenger RNA is extracted from the frog's skin secretions or skin tissue.

cDNA Library Construction : The isolated mRNA is reverse transcribed into complementary DNA (cDNA). This cDNA is then used to construct a cDNA library, which represents all the genes being expressed in the tissue at that time.

PCR Amplification : Degenerate oligonucleotide primers, designed based on the highly conserved signal peptide region of known dermaseptins, are used to amplify the cDNAs encoding new dermaseptin precursors via the polymerase chain reaction (PCR). nih.gov

Cloning and Sequencing : The amplified PCR products are then cloned into a suitable vector (e.g., pGEM-T Easy Vector System) and sequenced to determine the nucleotide sequence of the preprodermaseptin cDNA. qub.ac.uk

Sequence Analysis : The obtained nucleotide sequence is translated into its corresponding amino acid sequence, revealing the structure of the preprodermaseptin precursor, including the signal peptide, propeptide, and the mature this compound sequence. nih.gov

Post-Translational Processing Mechanisms of this compound

Once the preprodermaseptin precursor is synthesized, it undergoes a series of post-translational modifications to yield the mature, active this compound peptide. These modifications are crucial for its biological function. The key processing events include:

Proteolytic Cleavage : The precursor protein is cleaved by specific enzymes to release the mature peptide from the signal peptide and the propeptide domain. A common cleavage site is a Lys-Arg dipeptide sequence situated immediately upstream of the mature peptide sequence. researchgate.net

C-terminal Amidation : A hallmark of many dermaseptins, including this compound, is the amidation of the C-terminal amino acid. This modification is critical for the peptide's antimicrobial activity. The amidation process typically involves a C-terminal glycine residue, which serves as the amide donor. nih.gov In some instances, a C-terminal tripeptide is removed from the precursor before amidation. novoprolabs.com

These intricate biosynthetic and processing pathways ensure the controlled production and activation of this compound, a vital component of the frog's chemical defense arsenal.

Structural Characterization and Conformational Dynamics of Dermaseptin S8

Primary Amino Acid Sequence Analysis of Dermaseptin-S8

The primary structure of a protein or peptide is the linear sequence of its amino acids. The specific sequence of this compound dictates its physicochemical properties, including its charge, hydrophobicity, and potential for secondary structure formation. While the exact sequence for "this compound" is not consistently and uniquely defined across publicly available scientific resources, related dermaseptin (B158304) peptides have been extensively studied. For instance, Dermaseptin-J8 from Phasmahyla jandaia is a 29-amino acid peptide, while Dermaseptin DS VIII-like peptide from Phyllomedusa burmeisteri consists of 33 amino acids. uniprot.orguniprot.org Another well-characterized member, Dermaseptin from Phyllomedusa sauvagii, has the sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ-OH. echelon-inc.com

The amino acid composition of dermaseptins is characterized by a high proportion of hydrophobic and cationic (positively charged) residues. genscript.com This amphipathic nature is a hallmark of many antimicrobial peptides and is crucial for their interaction with microbial membranes.

Table 1: Example Amino Acid Sequence of a Dermaseptin Peptide

Sequence (3-letter) Sequence (1-letter)
Ala-Leu-Trp-Lys-Thr-Met-Leu-Lys-Lys-Leu-Gly-Thr-Met-Ala-Leu-His-Ala-Gly-Lys-Ala-Ala-Leu-Gly-Ala-Ala-Ala-Asp-Thr-Ile-Ser-Gln-Gly-Thr-Gln-OHALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ-OH

This table presents the amino acid sequence of Dermaseptin from Phyllomedusa sauvagii as an illustrative example of a typical dermaseptin sequence. echelon-inc.com

Secondary Structure Elucidation in Membrane-Mimetic Environments

The biological activity of dermaseptins is intimately linked to their ability to adopt specific secondary structures upon interacting with microbial membranes. In aqueous solution, these peptides are typically unstructured or in a random coil conformation. mdpi.comresearchgate.netnih.gov However, in the presence of membrane-mimetic environments, such as organic solvents like trifluoroethanol (TFE) or micelles, they undergo a conformational transition to a predominantly α-helical structure. mdpi.comresearchgate.netnih.gov

Alpha-Helical Propensity Studies

Studies on various dermaseptin peptides have consistently demonstrated a high propensity for forming α-helices in non-polar environments that mimic the interior of a cell membrane. mdpi.comresearchgate.netnih.gov This induced helicity is a critical feature, as the resulting amphipathic helix, with its segregated hydrophobic and cationic faces, facilitates the peptide's interaction with and disruption of the microbial membrane. researchgate.net The hydrophobic face of the helix is thought to insert into the lipid bilayer, while the cationic residues interact with the negatively charged components of the bacterial membrane. researchgate.net

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins and peptides in solution. jascoinc.comcreative-proteomics.commdpi.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. jascoinc.comcreative-proteomics.com The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil conformations. creative-proteomics.commdpi.com

For dermaseptins, CD studies have been instrumental in confirming their conformational flexibility. In aqueous buffers, the CD spectra of dermaseptins typically show a single negative band characteristic of a random coil structure. mdpi.comresearchgate.net However, upon the addition of membrane-mimetic agents like TFE or sodium dodecyl sulfate (B86663) (SDS) micelles, the spectra transform, exhibiting the characteristic double minima at approximately 208 and 222 nm and a positive peak around 193 nm, which are indicative of a high α-helical content. mdpi.comresearchgate.net This transition from a random coil to an α-helix is a key step in the peptide's mode of action. mdpi.comresearchgate.net

Table 2: Typical CD Spectral Features of Dermaseptins in Different Environments

EnvironmentConformationCharacteristic CD Spectral Features
Aqueous BufferRandom CoilSingle negative peak
Membrane-Mimetic (e.g., TFE, SDS micelles)α-HelixNegative peaks at ~208 nm and ~222 nm, positive peak at ~193 nm

Tertiary Structure Prediction and Determination Approaches for this compound

While the secondary structure of dermaseptins in membranes is well-characterized, determining their full three-dimensional (tertiary) structure presents more challenges. Due to their flexible nature and the requirement of a membrane environment for folding, crystallization for X-ray crystallography is difficult.

Computational modeling and prediction servers play a significant role in generating plausible tertiary structures for peptides like this compound. nih.govmdpi.comuniv-paris-diderot.fr These methods often use the primary amino acid sequence to predict the three-dimensional fold. nih.govmdpi.com Approaches like de novo modeling, which predicts the structure from the sequence alone, are particularly useful for peptides that lack homologous structures in protein data banks. mdpi.comuniv-paris-diderot.fr Servers such as PEP-FOLD and PROTINFO can generate models of peptide structures. nih.govuniv-paris-diderot.fr For peptides containing non-natural amino acids, specialized tools are also available. iiitd.edu.in

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the high-resolution structure of peptides in solution and in membrane-mimetic environments like micelles. nih.gov For example, the structure of dermaseptin B2 was determined in the presence of SDS micelles using NMR, revealing a well-defined amphipathic helix. nih.gov Such studies provide detailed insights into the peptide's orientation and immersion depth within the membrane.

Influence of Environmental Factors on this compound Conformation

The conformation of this compound and other dermaseptins is highly sensitive to environmental conditions. Factors such as pH, ionic strength, and the lipid composition of the target membrane can significantly influence the peptide's structure and, consequently, its activity.

Studies on intrinsically disordered proteins, a category that includes many antimicrobial peptides in their unbound state, have shown that changes in chemical and physical factors can stabilize or perturb dynamic secondary structures. nih.gov For dermaseptins, the transition to a helical structure is favored in environments that mimic the hydrophobicity of a cell membrane. mdpi.comresearchgate.netnih.gov The presence of anionic lipids in model membranes has also been shown to be preferred by dermaseptins, suggesting that electrostatic interactions play a crucial role in the initial binding step. researchgate.net The pH of the environment can also affect the protonation state of acidic and basic residues, thereby influencing the peptide's net charge and its interaction with membranes.

Q & A

Q. What experimental models are most effective for studying Dermaseptin-S8's antimicrobial mechanisms?

Methodological Answer: Use surface plasmon resonance (SPR) to quantify peptide-membrane interactions, as this technique distinguishes between superficial adhesion and bilayer insertion . Pair this with cytotoxicity assays (e.g., hemolysis of RBCs or microbial viability tests) to correlate binding properties with biological activity. Validate models by comparing native peptides (e.g., S1 vs. S4) to confirm system sensitivity .

Q. How do structural modifications (e.g., truncation, residue substitution) influence this compound's bioactivity?

Methodological Answer: Synthesize truncated derivatives (e.g., 16-mer, 13-mer, 10-mer) and assess their cytotoxicity and membrane-binding kinetics. Focus on insertion affinity (a critical determinant of cytolytic potency) rather than total membrane adhesion. For example, K(4)K(20)-S4 derivatives show higher insertion affinity, correlating with enhanced activity . Use proteolytic cleavage assays to confirm whether peptides penetrate bilayers or remain surface-bound .

Q. What are the key physicochemical properties of this compound that dictate its membrane selectivity?

Methodological Answer: Analyze peptide charge (cationicity), hydrophobicity, and secondary structure (e.g., α-helical propensity) via circular dichroism or NMR. Compare these properties across analogues to identify correlations with selective toxicity toward microbial vs. mammalian membranes .

Advanced Research Questions

Q. How can contradictions between membrane-binding affinity and cytotoxicity data be resolved in this compound studies?

Methodological Answer: Apply a two-stage binding model to differentiate adhesion (initial surface binding) from insertion (penetration into the bilayer). Calculate apparent affinity constants for each stage using SPR data. For example, highly cytotoxic peptides like K(4)K(20)-S4 exhibit lower adhesion but higher insertion affinity, explaining discrepancies in activity . Cross-validate with proteolytic protection assays to confirm bilayer penetration .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Report absolute cell counts or hemolysis percentages alongside derived metrics (e.g., IC₅₀) to ensure reproducibility . Consult a statistician to design experiments with adequate power and avoid overreliance on p-values alone .

Q. How can predictive models improve the design of this compound analogues with optimized therapeutic indices?

Methodological Answer: Integrate molecular dynamics simulations with SPR-derived insertion affinity data to predict how structural changes (e.g., residue substitutions) affect bilayer penetration. Prioritize analogues with high insertion affinity but low nonspecific adhesion to reduce off-target cytotoxicity . Validate predictions using in vitro and ex vivo infection models.

Q. What methodologies address variability in antimicrobial peptide studies due to experimental conditions (e.g., lipid composition, peptide purity)?

Methodological Answer: Standardize lipid bilayer composition (e.g., phosphatidylcholine vs. phosphatidylglycerol ratios) to mimic microbial vs. mammalian membranes. Use high-purity peptides (>95%) verified via HPLC and mass spectrometry, and disclose batch-specific activity variations in supplementary materials .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on this compound's mechanism of action?

Methodological Answer: Conduct reproducibility checks under standardized conditions (e.g., buffer pH, temperature). Perform meta-analyses to identify confounding variables (e.g., peptide aggregation states) and use SPR to resolve mechanistic ambiguities . Publish raw datasets and detailed protocols to enable cross-study comparisons .

Q. What strategies mitigate biases in interpreting this compound's therapeutic potential?

Methodological Answer: Predefine primary endpoints (e.g., microbial kill rates, host cell toxicity) and avoid post-hoc subgroup analyses. Use blinded protocols for data collection and analysis to reduce observer bias. Report negative results to counter publication bias .

Future Research Directions

Q. What gaps in this compound research warrant priority in experimental design?

Methodological Answer: Investigate peptide stability in physiological fluids (e.g., serum proteases) and long-term cytotoxicity. Develop in vivo models to assess pharmacokinetics and immunogenicity. Use multi-omics approaches (e.g., transcriptomics, metabolomics) to map host-pathogen interactions modulated by this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.